1-Bromo-3-(cyclopentylthio)benzene
Overview
Description
1-Bromo-3-(cyclopentylthio)benzene is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a bromine atom at the first position and a cyclopentylthio group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-(cyclopentylthio)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(cyclopentylthio)benzene. The bromination reaction typically uses bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃) to facilitate the electrophilic aromatic substitution reaction .
Another method involves the use of Suzuki–Miyaura coupling, where a boronic acid derivative of 3-(cyclopentylthio)benzene is reacted with a brominating agent in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled reaction conditions. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(cyclopentylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The cyclopentylthio group can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert it back to the thiol form.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiols and other reduced forms of the compound.
Scientific Research Applications
1-Bromo-3-(cyclopentylthio)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-3-(cyclopentylthio)benzene involves its interaction with various molecular targets and pathways. The bromine atom and the cyclopentylthio group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(cyclopentylthio)benzene: Similar structure but with the cyclopentylthio group at the fourth position.
1-Bromo-2-(cyclopentylthio)benzene: Similar structure but with the cyclopentylthio group at the second position.
1-Chloro-3-(cyclopentylthio)benzene: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
1-Bromo-3-(cyclopentylthio)benzene is unique due to the specific positioning of the bromine and cyclopentylthio groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
1-bromo-3-cyclopentylsulfanylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrS/c12-9-4-3-7-11(8-9)13-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQHNTZNSOTOIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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